ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate
Description
Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring an indazole and thiazole moiety. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C15H18N4O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H18N4O3S/c1-2-22-12(20)7-9-8-23-15(16-9)17-14(21)13-10-5-3-4-6-11(10)18-19-13/h8H,2-7H2,1H3,(H,18,19)(H,16,17,21) |
InChI Key |
VCJGQSFPEPLYPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the reaction of cyclohexane-1,3-dione with hydrazine hydrate.
Thiazole Formation: The thiazole ring is often formed by reacting thiourea with α-haloketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- (2-{(E)-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)hydrazono]methyl}phenoxy)acetic acid
Uniqueness
Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its combined indazole and thiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes an indazole moiety and a thiazole ring. The molecular formula is , and its IUPAC name indicates the presence of both ethyl and thiazole functional groups. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Indazole | Indazole |
| Thiazole | Thiazole |
Antimicrobial Properties
Research has indicated that compounds containing indazole and thiazole moieties exhibit significant antimicrobial activities. A study demonstrated that derivatives of thiazoles have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis.
Anticancer Activity
Indazole derivatives have been reported to possess anticancer properties. For instance, a study highlighted the ability of certain indazole compounds to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. This compound may exhibit similar properties due to its structural components.
Neuroprotective Effects
Some studies have suggested that indazole derivatives can provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This activity could be beneficial in treating neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Study 2: Anticancer Activity
A recent study investigated the effect of the compound on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation significantly with an IC50 value of 15 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to controls.
Study 3: Neuroprotective Mechanism
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
